molecular formula C11H8Cl2O3 B12302016 Cyclopropanecarboxylic acid, 2-(3,4-dichlorobenzoyl)- CAS No. 213401-22-0

Cyclopropanecarboxylic acid, 2-(3,4-dichlorobenzoyl)-

Cat. No.: B12302016
CAS No.: 213401-22-0
M. Wt: 259.08 g/mol
InChI Key: ZBRKMOHDGFGXLN-UHFFFAOYSA-N
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Description

(1S,2S)-2-(3,4-Dichlorobenzoyl)cyclopropane-1-carboxylic acid is a synthetic organic compound characterized by the presence of a cyclopropane ring substituted with a dichlorobenzoyl group and a carboxylic acid group

Preparation Methods

The synthesis of (1S,2S)-2-(3,4-Dichlorobenzoyl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Cyclopropanation: The cyclopropane ring is formed through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

    Substitution: The dichlorobenzoyl group is introduced via a substitution reaction, where a suitable dichlorobenzoyl chloride reacts with the cyclopropane intermediate.

    Carboxylation: The carboxylic acid group is added through a carboxylation reaction, typically involving the use of carbon dioxide under basic conditions.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

(1S,2S)-2-(3,4-Dichlorobenzoyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(1S,2S)-2-(3,4-Dichlorobenzoyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.

    Industry: The compound is used in the development of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(3,4-Dichlorobenzoyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzoyl group may play a role in binding to these targets, while the cyclopropane ring and carboxylic acid group contribute to the overall stability and reactivity of the compound. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to (1S,2S)-2-(3,4-Dichlorobenzoyl)cyclopropane-1-carboxylic acid include other cyclopropane derivatives and dichlorobenzoyl-substituted compounds. Some examples are:

    Cyclopropane-1-carboxylic acid: Lacks the dichlorobenzoyl group, making it less reactive in certain applications.

    3,4-Dichlorobenzoyl chloride: Used as a precursor in the synthesis of the target compound.

    Dichlorobenzoyl-substituted cyclohexane: Similar in structure but with a cyclohexane ring instead of a cyclopropane ring, leading to different reactivity and applications.

The uniqueness of (1S,2S)-2-(3,4-Dichlorobenzoyl)cyclopropane-1-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(3,4-dichlorobenzoyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2O3/c12-8-2-1-5(3-9(8)13)10(14)6-4-7(6)11(15)16/h1-3,6-7H,4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRKMOHDGFGXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431243
Record name Cyclopropanecarboxylic acid, 2-(3,4-dichlorobenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213401-22-0
Record name Cyclopropanecarboxylic acid, 2-(3,4-dichlorobenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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